![molecular formula C13H15N3O5S B12874801 1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12874801.png)
1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzoxazole ring fused with a piperidine ring, and it contains both sulfamoyl and carboxylic acid functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials
Benzoxazole Formation: The benzoxazole ring can be synthesized through the cyclization of ortho-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Piperidine Ring Introduction: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzoxazole intermediate.
Functional Group Addition: The sulfamoyl and carboxylic acid groups are introduced through subsequent reactions, such as sulfonation and carboxylation, under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace existing substituents under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
Benzoxazole derivatives: These compounds share the benzoxazole ring but may have different substituents, leading to varied biological activities.
Piperidine derivatives: Compounds with the piperidine ring and different functional groups can exhibit different chemical and biological properties.
Eigenschaften
Molekularformel |
C13H15N3O5S |
|---|---|
Molekulargewicht |
325.34 g/mol |
IUPAC-Name |
1-(5-sulfamoyl-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15N3O5S/c14-22(19,20)9-3-4-11-10(6-9)15-13(21-11)16-5-1-2-8(7-16)12(17)18/h3-4,6,8H,1-2,5,7H2,(H,17,18)(H2,14,19,20) |
InChI-Schlüssel |
JFQSBRZNVCBOPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=NC3=C(O2)C=CC(=C3)S(=O)(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12874733.png)
![[1,3]thiazolo[4,5-g][1,2]benzoxazole](/img/structure/B12874745.png)

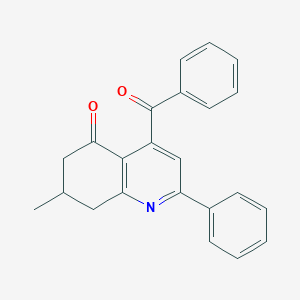

![[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874755.png)
![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)
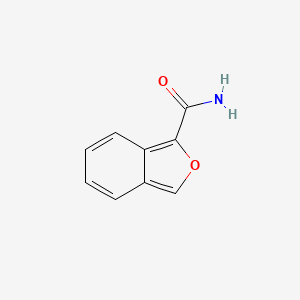
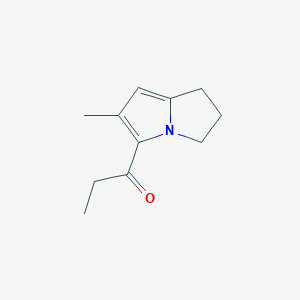

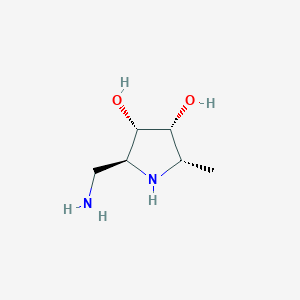
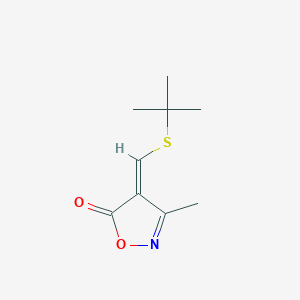
![2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874804.png)
